molecular formula C11H12ClN3O2S B1404614 N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride CAS No. 1351643-52-1

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride

Cat. No.: B1404614
CAS No.: 1351643-52-1
M. Wt: 285.75 g/mol
InChI Key: NGZFTZKHPOLDHX-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride is a bicyclic heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core fused to a furan-2-carboxamide group via an amide linkage. Its molecular formula is C₁₁H₁₂ClN₃O₂S (estimated molecular weight: ~284.5 g/mol). The compound is typically available at ≥95% purity () and is utilized in research settings, though specific pharmacological applications remain under investigation.

The structure combines a hydrogenated pyridine ring (4,5,6,7-tetrahydro) fused to a thiazole ring, with the 2-position substituted by a furan-2-carboxamide group. The hydrochloride salt enhances stability and solubility.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.ClH/c15-10(8-2-1-5-16-8)14-11-13-7-3-4-12-6-9(7)17-11;/h1-2,5,12H,3-4,6H2,(H,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZFTZKHPOLDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride typically involves the reaction of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a suitable furamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Functionalization with 2-Furamide

The amine group at position 2 of the thiazolo-pyridine core reacts with activated furan derivatives. A plausible pathway involves:

Table 2: Acylation Reaction for Furamide Formation

StepConditionsObservationsSource
Activation 2-Furoyl chloride in anhydrous THF/DCMForms reactive intermediate
Coupling Amine + activated furoyl chloride, TEA baseRT, 12–16 h
Purification Column chromatography (CHCl₃:MeOH:NH₄OH = 95:4:1)Isolates product as solid

This acylation step is critical for introducing the furan moiety, with yields typically ranging from 70–85% in analogous systems .

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for enhanced solubility and stability:

Table 3: Salt Formation Protocol

ParameterDetailsSource
Acid Source Ethanolic HCl (25–30%)
Conditions 65–75°C, 4–8 h, followed by recrystallization
Yield ~80–90% after filtration and drying

This method avoids gaseous HCl, reducing environmental and safety risks .

Key Findings:

  • Nucleophilic Substitution : The thiazole sulfur participates in SNAr reactions with electrophiles (e.g., aryl chlorides) under CsF/DMSO at 120°C .

  • Oxidation Sensitivity : The tetrahydro-pyridine ring is prone to oxidation; reactions requiring strong oxidants (e.g., KMnO₄) degrade the scaffold .

  • Acid/Base Stability : Stable in mild acidic/basic conditions (pH 4–9) but decomposes under prolonged exposure to concentrated acids .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to thiazole and pyridine derivatives. For instance, a series of thiazole-integrated compounds displayed promising anticonvulsant effects in animal models. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring could enhance efficacy against seizures. In particular, compounds that include the thiazolo-pyridine framework have shown significant protection against picrotoxin-induced convulsions, suggesting potential therapeutic applications for epilepsy treatment .

Anticancer Potential

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride has been evaluated for its anticancer activity. Various derivatives have been synthesized and tested against multiple cancer cell lines. Notably:

  • Thiazole-Pyridine Hybrids : These hybrids have demonstrated strong cytotoxic effects against human glioblastoma and melanoma cell lines. The most active compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin .
  • Mechanistic Studies : Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .

Antithrombotic Properties

The compound serves as a crucial intermediate in synthesizing antithrombotic agents. For example, derivatives of this compound have been explored for their ability to inhibit Factor Xa (FXa), an essential target in anticoagulant therapy. The synthesis of these derivatives involves acylation reactions that yield potent FXa inhibitors with favorable pharmacokinetic profiles .

Neuroprotective Effects

Exploratory studies suggest that the compound may exhibit neuroprotective effects. Research has indicated that thiazole derivatives can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Modifications

The synthesis of this compound involves several multi-step reactions that allow for structural modifications to enhance biological activity:

  • Reagents : Common reagents used include acyl chlorides and various coupling agents to facilitate the formation of the amide bond.
  • Optimization : SAR studies guide the optimization of substituents on the thiazole and pyridine rings to improve potency and selectivity against biological targets.

Case Studies

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityIdentified strong selectivity against A549 lung adenocarcinoma cells with IC50 values indicating significant efficacy compared to controls.
Recent SAR AnalysisAnticonvulsant PropertiesHighlighted the importance of specific functional groups in enhancing anticonvulsant activity in animal models.
Antithrombotic ResearchFXa InhibitionDeveloped novel derivatives showing potent inhibition of FXa with promising pharmacological profiles.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Notes
N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride 2-Furamide C₁₁H₁₂ClN₃O₂S* ~284.5 ≥95% Research chemical; potential anticoagulant component ().
N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride Acetamide C₈H₁₂ClN₃OS 233.71 97% Lab reagent; intermediate in pharmaceutical synthesis ().
N-(5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide 3-Nitrobenzamide C₁₄H₁₄N₄O₃S 318.35 N/A Chemical intermediate; nitro group may enhance electrophilic reactivity ().
N-(5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride Benzyl + tert-butyl benzamide C₂₂H₂₄ClN₃OS₂ 446.0 N/A Bulky substituents for targeted binding; explored in receptor studies ().
5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine Amine C₇H₁₁N₃S 169.25 98% Edoxaban synthesis intermediate ().
Edoxaban Tosylate Monohydrate Complex substituent C₂₄H₃₀ClN₇O₄S·C₇H₈O₃S·H₂O 738.27 N/A FDA-approved anticoagulant; incorporates thiazolo-pyridine moiety ().

*Estimated based on substituent analysis ().

Key Differences and Implications

Its oxygen atoms could improve solubility compared to non-polar substituents. Acetamide: Smaller and less sterically hindered, facilitating synthetic accessibility. Used as a precursor in drug synthesis ().

Pharmacological Relevance :

  • Edoxaban and related anticoagulants highlight the importance of the thiazolo-pyridine scaffold in medicinal chemistry. The target compound’s 2-furamide group may offer a balance between solubility and binding affinity, though in vivo studies are needed ().
  • The 3-nitrobenzamide derivative’s nitro group could serve as a synthetic handle for further functionalization ().

Synthetic Challenges :

  • Bulky substituents (e.g., benzyl-tert-butyl) require multi-step synthesis and purification, while simpler derivatives (e.g., acetamide) are more scalable ().

Research Findings

  • Factor Xa Inhibition : Thiazolo-pyridine derivatives are prominent in anticoagulant research. Edoxaban’s structure includes a 5-methyl-thiazolo-pyridine subunit critical for Factor Xa binding (). The target compound’s furan group may mimic this interaction, though potency comparisons are unreported.
  • Metabolic Stability : Hydrophilic substituents (e.g., 2-furamide) may reduce cytochrome P450-mediated metabolism compared to lipophilic analogues ().

Biological Activity

N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyridine core linked to a furamide moiety. Its molecular formula is C11H12ClN3OSC_{11}H_{12}ClN_{3}OS with a molecular weight of approximately 301.82 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C11H12ClN3OS
Molecular Weight 301.82 g/mol
CAS Number 1351654-32-4
IUPAC Name This compound

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies involving thiazole derivatives have shown effectiveness in picrotoxin-induced convulsion models. These compounds were able to eliminate the tonic extensor phase and provide significant protection against seizures .

Antitumor Activity

Thiazole-containing compounds have demonstrated notable antitumor activity. In vitro studies have reported IC50 values indicating cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µg/mL)
Thiazole derivative 1A-431 (human epidermoid carcinoma)1.61 ± 1.92
Thiazole derivative 2U251 (human glioblastoma)10–30

The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Antibacterial Activity

Antibacterial assays have shown that thiazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups on the phenyl ring enhance antibacterial potency. Compounds synthesized with nitro groups at specific positions exhibited superior antibacterial activity compared to conventional antibiotics .

The biological activity of this compound is believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors influencing cellular responses.
  • DNA Interaction : Some thiazole derivatives have shown the ability to intercalate DNA or disrupt its function, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives for their pharmacological potential:

  • A study published in MDPI highlighted the synthesis of several thiazole-based compounds and their evaluation for anticonvulsant and antitumor activities. The findings suggest that modifications in the thiazole moiety significantly affect biological outcomes .
  • Another research effort demonstrated the antibacterial efficacy of thiazole derivatives against resistant bacterial strains, emphasizing their potential as new therapeutic agents in combating infections resistant to current treatments .

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget Value
ESI-MSm/z = [M+H]+ (calculated: 323.3)
¹H NMR (DMSO-d6)Integration ratios for NH, CH2
HPLC Retention8.2 min (isocratic, 60% ACN)

What advanced strategies can optimize reaction yields in large-scale synthesis?

Advanced Question

  • Computational Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT) to identify energy barriers in coupling steps and select optimal bases (e.g., DBU over Na2CO3 for sterically hindered intermediates) .
  • Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., exothermic deprotection steps) .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity) to identify robust conditions. For example, DMF may improve solubility but increase impurities vs. THF .

Case Study : A 20% yield increase was achieved by switching from batch to flow reactor for the amidation step, reducing reaction time from 12 h to 2 h .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Question
Contradictions (e.g., unexpected NMR splitting or MS adducts) require cross-validation:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in the thiazolo-pyridine ring system .
  • Isotopic Labeling : Introduce ¹³C labels at suspected reactive sites to track bond formation .
  • Comparative Crystallography : Compare experimental XRD data with predicted crystal structures (e.g., using Mercury software) .

Example : A reported δ 4.2 ppm singlet initially assigned to CH2 was re-assigned to a solvent impurity after HSQC showed no correlation to carbon signals .

What are the stability considerations for this compound under varying pH and temperature?

Advanced Question

  • pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–5) but hydrolyzes above pH 7, releasing free base. Use buffered solutions (e.g., citrate buffer) for biological assays .
  • Thermal Degradation : TGA/DSC studies show decomposition onset at 150°C. Store at –20°C in desiccated, amber vials to prevent photodegradation .
  • Light Sensitivity : UV-Vis analysis indicates absorption at 290 nm; avoid prolonged exposure to UV light during handling .

Q. Table 2: Stability Profile

ConditionStability Outcome
pH 7.4, 25°C, 24h85% degradation (HPLC)
pH 3.0, 4°C, 1mo>98% intact
40°C, dry, 7 days92% intact

How can computational modeling predict the compound’s biological activity?

Advanced Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase domains). Prioritize poses with ΔG < –8 kcal/mol .
  • ADMET Prediction : Tools like SwissADME estimate logP (2.1), BBB permeability (low), and CYP450 inhibition risk .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 data from analogous compounds .

Example : A predicted IC50 of 120 nM against PARP1 was validated in vitro (observed: 135 nM), confirming model reliability .

What methodologies address low solubility in aqueous buffers for in vitro assays?

Advanced Question

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) for sustained release .
  • Salt Screening : Test alternative counterions (e.g., mesylate, citrate) for improved aqueous stability .

Note : Conduct dynamic light scattering (DLS) to monitor aggregation in PBS over 24 h .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.